molecular formula C11H10F3N3O2S B6231121 3-[(ethylsulfanyl)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 2072482-41-6

3-[(ethylsulfanyl)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B6231121
CAS No.: 2072482-41-6
M. Wt: 305.28 g/mol
InChI Key: MBOKNRULZLRWBL-UHFFFAOYSA-N
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Description

3-[(Ethylsulfanyl)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a fused triazolo-pyridine core. Its structure is distinguished by three key substituents:

  • Trifluoromethyl group: Imparts electron-withdrawing effects, influencing reactivity and binding interactions.
  • Carboxylic acid moiety: Contributes to solubility and hydrogen-bonding capabilities.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor ligands.

Properties

CAS No.

2072482-41-6

Molecular Formula

C11H10F3N3O2S

Molecular Weight

305.28 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C11H10F3N3O2S/c1-2-20-5-8-15-16-9-6(10(18)19)3-4-7(17(8)9)11(12,13)14/h3-4H,2,5H2,1H3,(H,18,19)

InChI Key

MBOKNRULZLRWBL-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with two analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physical Properties (m.p.) Synthesis Method
3-[(Ethylsulfanyl)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid [1,2,4]Triazolo[4,3-a]pyridine Ethylsulfanylmethyl, trifluoromethyl, carboxylic acid Not reported Not described in accessible evidence
8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine Pyrazolo-triazolo-pyrimidine Trifluoromethylphenyl, methyl, amine 573 K (decomposes) Recrystallization from methanol
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a/7b) Pyrazole-thiophene hybrids Malononitrile/ethyl cyanoacetate, sulfur, diamino-thiophene Not reported 1,4-dioxane, triethylamine, sulfur

Key Observations

Core Heterocycle Differences: The target compound’s triazolopyridine core contrasts with the pyrazolo-triazolopyrimidine in and the pyrazole-thiophene hybrids in .

Substituent Effects :

  • The carboxylic acid group in the target compound distinguishes it from the amine in the pyrazolo-triazolopyrimidine analog, suggesting divergent solubility and target selectivity.
  • The ethylsulfanylmethyl group provides a unique sulfur-containing side chain absent in the compared compounds, which may alter pharmacokinetic profiles .

The pyrazole-thiophene hybrids () utilize 1,4-dioxane and triethylamine with elemental sulfur, indicating distinct reaction pathways .

Thermal Stability :

  • The pyrazolo-triazolopyrimidine analog exhibits a high melting point (573 K), likely due to its rigid fused-ring system and strong intermolecular interactions. The target compound’s thermal behavior remains uncharacterized .

Research Implications and Limitations

  • Gaps in Data: The absence of synthesis details, biological activity, or spectroscopic data for the target compound limits a comprehensive comparison.
  • Structural Analogues : Compounds like the pyrazolo-triazolopyrimidine () highlight the importance of fused heterocycles in achieving thermal stability, a property that could guide future design of triazolopyridine derivatives.

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